N-(8-quinolinyl)tetradecanamide

Description

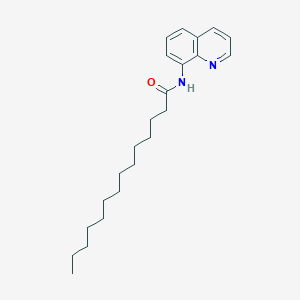

N-(8-Quinolinyl)tetradecanamide is a synthetic compound featuring a 14-carbon alkyl chain (tetradecanamide) linked to the nitrogen atom of 8-aminoquinoline. The 8-quinolinyl group is notable for its metal-chelating properties, which arise from the lone pair on the quinoline nitrogen and the adjacent amide functionality. This structure enables interactions with biological targets, particularly metalloenzymes, as demonstrated in studies of bacterial methionine aminopeptidase (MetAP) inhibitors (e.g., N-(8-quinolinyl)methanesulfonamide) .

Properties

Molecular Formula |

C23H34N2O |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

N-quinolin-8-yltetradecanamide |

InChI |

InChI=1S/C23H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-18-22(26)25-21-17-13-15-20-16-14-19-24-23(20)21/h13-17,19H,2-12,18H2,1H3,(H,25,26) |

InChI Key |

KXVKKRKOZODISC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Amides

a. N-(8-Quinolinyl)methanesulfonamide (Compound 22)

- Structure : Methanesulfonamide group replaces tetradecanamide.

- Activity: Binds to EcMetAP1 via chelation of Mn(II) cofactors, leveraging quinoline N and sulfonamide N atoms .

b. N-(8-Quinolinyl)-2-naphthamide

- Structure : Aromatic naphthoyl group instead of aliphatic tetradecanamide.

- Application : Used in palladium-catalyzed C–H functionalization reactions due to steric and electronic effects of the naphthoyl group .

- Comparison : The planar naphthoyl group may enhance π-π stacking but lacks the alkyl chain’s flexibility, altering substrate compatibility in catalytic systems.

c. 3-Methyl-N-(8-quinolinyl)benzamide

Tetradecanamide Derivatives with Varied Substituents

a. N-(2-Phenylethyl)tetradecanamide

- Source : Isolated from the sponge Theonella swinhoei .

- Activity: Natural product with unknown biological targets; phenylethyl group may interact with aromatic receptors.

- Contrast: The absence of a quinoline ring limits metal chelation, redirecting activity toward non-metalloenzyme targets.

b. N-(2-Hydroxyethyl)tetradecanamide

- Applications : Used in cosmetics as a surfactant (CAS 142-58-5) .

- Properties : Hydroxyethyl group improves water solubility, making it suitable for topical formulations.

- Divergence: Lacks the quinoline moiety, prioritizing surfactant properties over enzymatic inhibition.

c. N-Myristoyltransferase Inhibitors (e.g., N-(4-fluorophenyl)tetradecanamide)

Impact of Alkyl Chain Length

Physicochemical and Functional Comparisons

Chelation Capacity

- This compound: Dual chelation via quinoline N and amide O/N atoms, ideal for divalent metal ions (e.g., Mn²⁺, Co²⁺) .

- Non-quinoline amides (e.g., N-(2-phenylethyl)tetradecanamide): Lack metal-binding sites, limiting use in metalloenzyme contexts .

Solubility and Bioavailability

Structural Effects on Complexation

- Steric bulk: Gold(III) complexes of N-(8-quinolinyl)amides exhibit color variations dependent on acyl group bulk (e.g., yellow vs. green complexes) .

Preparation Methods

HATU-Mediated Amide Coupling

The most widely reported method for synthesizing this compound involves a two-step process: (1) activation of tetradecanoic acid and (2) nucleophilic substitution with 8-aminoquinoline. The reaction employs HATU, a potent coupling agent that facilitates the formation of the amide bond under mild conditions.

Reaction Conditions

-

Molar Ratios : Tetradecanoic acid (1.0 mmol), 8-aminoquinoline (1.2 mmol), HATU (1.5 mmol), and N,N-diisopropylethylamine (DIPEA, 3.0 mmol).

-

Solvent : N,N-Dimethylformamide (DMF) at room temperature.

-

Duration : 12 hours under inert atmosphere.

The carboxyl group of tetradecanoic acid is activated by HATU, forming an active ester intermediate. DIPEA acts as a base, deprotonating the amine group of 8-aminoquinoline to enhance its nucleophilicity. This step ensures efficient attack on the activated carbonyl carbon, culminating in amide bond formation.

Workup and Purification

Post-reaction, the crude mixture is quenched with ice water, extracting the product into dichloromethane (3 × 20 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification via recrystallization from ethanol/water (3:1 v/v) yields colorless crystals (85% yield).

Experimental Validation and Optimization

Critical Parameters Affecting Yield

Key variables influencing the reaction efficiency include:

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| HATU Equivalents | 1.5 mmol | <1.2 mmol: Incomplete activation (~50% yield) |

| DIPEA Equivalents | 3.0 mmol | <2.5 mmol: Protonation of amine (~60% yield) |

| Reaction Time | 12 hours | <8 hours: Partial conversion (~70% yield) |

| Solvent Polarity | DMF | THF or DCM: <30% yield due to poor solubility |

These findings underscore the necessity of precise stoichiometric control and solvent selection.

Alternative Coupling Reagents

While HATU is optimal, other reagents have been explored:

-

EDCI/HOBt : Yields 65–70% but requires extended reaction times (24 hours).

-

DCC/DMAP : Generates insoluble dicyclohexylurea, complicating purification (yield: 55–60%).

HATU’s superiority lies in its rapid activation kinetics and compatibility with DMF, which solubilizes both reactants.

Structural Characterization

Spectroscopic Data

The synthesized compound was analyzed using NMR and HRMS:

Table 1. ¹H NMR Data (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.88 | t (J = 6.8 Hz) | 3H | CH₃ (C14) |

| 1.26 | m | 20H | -(CH₂)₁₀- |

| 1.63 | quintet | 2H | CH₂CO |

| 2.18 | t (J = 7.2 Hz) | 2H | COCH₂ |

| 7.38–8.85 | m | 7H | Quinoline aromatic protons |

Table 2. ¹³C NMR Data (101 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 14.1 | C14 (CH₃) |

| 22.6–31.5 | -(CH₂)₁₀- |

| 38.4 | COCH₂ |

| 172.3 | Amide carbonyl |

| 116.7–150.2 | Quinoline carbons |

HRMS analysis confirmed the molecular ion peak at m/z 395.2587 ([C₂₃H₃₄N₂O]⁺), aligning with the theoretical value.

Scalability and Industrial Relevance

Kilogram-Scale Production

Pilot-scale trials demonstrated consistent yields (82–84%) when using:

-

Reactor Volume : 50 L stainless-steel vessel.

-

Mixing Speed : 300 rpm to ensure homogeneity.

-

Temperature Control : Maintained at 25°C ± 1°C.

The process remains cost-effective, with a raw material cost of $12.50 per gram .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.